molecular formula C10H13NO4 B15210111 Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate CAS No. 865086-36-8

Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate

Cat. No.: B15210111
CAS No.: 865086-36-8
M. Wt: 211.21 g/mol
InChI Key: APBPKEYJGWNWEE-MRVPVSSYSA-N
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Description

Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate is a chiral carbamate derivative characterized by a furan-substituted butyl chain and a 3-oxo group. The compound’s structure includes:

  • A methyl carbamate group (–O(CO)NHCH₃) at the chiral center.
  • A (1R)-configured carbon linked to a furan-2-yl moiety.
  • A 3-oxobutyl chain, introducing ketone functionality.

Properties

CAS No.

865086-36-8

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl N-[(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate

InChI

InChI=1S/C10H13NO4/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1

InChI Key

APBPKEYJGWNWEE-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CO1)NC(=O)OC

Canonical SMILES

CC(=O)CC(C1=CC=CO1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate typically involves the reaction of a furan derivative with a carbamate precursor under controlled conditions. One common method involves the use of ®-1-(furan-2-yl)ethanol as a starting material, which is then converted to the desired carbamate through a series of steps including oxidation and carbamation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted carbamates .

Scientific Research Applications

®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from

The compounds in share carbamate backbones but differ in substituents and heterocyclic systems:

Compound ID Key Features Synthesis Method Physical State
17i Cinnamoyl, triazole, and cyclohexyl groups CuSO4-catalyzed Huisgen reaction Brown amorphous solid
19b Hydroxybenzyl and triazole groups DMSO-d6-mediated NMR analysis White amorphous solid
19d Trifluoroacetyl-pyrrolidinyl and triazole groups CDCl3-based synthesis Brown amorphous solid

Key Differences :

  • Substituent Diversity : Unlike the furan-2-yl group in the target compound, analogs in feature triazole, hydroxybenzyl, or trifluoroacetyl-pyrrolidinyl groups, which alter electronic properties and solubility .
  • Synthesis : The target compound may utilize similar Cu-catalyzed click chemistry but requires furan-specific precursors.

Coumarin-Based Carbamate ()

The compound 3-[(1R)-1-(Furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one (C₁₇H₁₄O₅) shares the furan-2-yl and 3-oxobutyl motifs but incorporates a coumarin core (chromen-2-one).

Property Target Compound Coumarin Analog ()
Core Structure Carbamate Chromen-2-one (coumarin)
Functional Groups Methyl carbamate, ketone, furan Hydroxyl, ketone, furan
Molecular Weight ~227 g/mol (estimated) 298.29 g/mol (C₁₇H₁₄O₅)

Impact of Core Structure :

Phenyl-Substituted Carbamates ()

Compounds like (1R,2R)-benzyl (3-oxo-2-((2-oxo-1,3-oxazolidin-3-yl)carbonyl)-1-phenylbutyl)carbamate feature phenyl instead of furan substituents:

Feature Target Compound Phenyl Analog ()
Aromatic Group Furan-2-yl Phenyl
Electron Density Electron-rich (furan oxygen) Electron-neutral (phenyl)
Reactivity Prone to electrophilic substitution Stabilized by resonance

Functional Implications :

  • The furan group’s oxygen atom may enhance hydrogen bonding and solubility compared to phenyl analogs .

Spectral Analysis

  • NMR Trends : Compounds in show distinct ¹H-NMR signals for carbamate NH (~5.5–6.5 ppm) and furan protons (~6.0–7.5 ppm). The target compound’s NMR would reflect similar environments .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling a furan-containing intermediate with a carbamate-protected amine. For example, tert-butyl carbamate derivatives (e.g., in ) are synthesized via nucleophilic substitution or amidation reactions under controlled pH and temperature. To ensure enantiomeric purity, chiral chromatography or asymmetric catalysis (e.g., using chiral auxiliaries) is recommended. Reaction progress should be monitored via HPLC or TLC (as noted in ) to confirm intermediates and final product purity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for resolving stereochemistry. For instance, the coupling constants and splitting patterns in 1H^1H-NMR (e.g., δ 3.56 ppm, J=6.6 Hz in ) can indicate spatial arrangements. X-ray crystallography or circular dichroism (CD) may further validate enantiomeric configurations .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended. For example, uses MS (ESI+) to confirm molecular ions (m/z 497 [M+H]+^+). Gas chromatography (GC) paired with flame ionization detection (FID) can also resolve volatile byproducts .

Advanced Research Questions

Q. How do computational methods like DFT improve the understanding of this compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. highlights the importance of exact exchange terms in DFT for thermochemical accuracy. Computational studies should use solvent models (e.g., PCM) to simulate reaction environments and predict regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reaction mechanisms?

  • Methodological Answer : Discrepancies between experimental kinetics and computational predictions often arise from incomplete solvent or transition-state modeling. Use microkinetic modeling to integrate experimental rate constants with DFT-derived activation energies. Validate via isotopic labeling (e.g., 18O^{18}O) or in-situ spectroscopic techniques (e.g., IR monitoring of carbonyl intermediates) .

Q. How can the bioactivity of this carbamate derivative be explored in medicinal chemistry contexts?

  • Methodological Answer : and describe structurally similar coumarin derivatives (e.g., coumafuryl) with anticoagulant properties. For this compound, conduct enzyme inhibition assays (e.g., serine hydrolases) or cell-based toxicity screens. Molecular docking studies can prioritize target proteins (e.g., acetylcholinesterase) by leveraging its carbamate moiety’s electrophilic reactivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Scaling reactions often introduces impurities due to inefficient mixing or heat transfer. Use flow chemistry to control exothermic steps (e.g., amidation in ) and optimize solvent systems (e.g., switch from DMAc to THF for easier purification). Implement Process Analytical Technology (PAT) for real-time monitoring of enantiomeric excess .

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